REACTION_CXSMILES
|
ClCC(O)[CH2:4][OH:5].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[CH:17]1[CH:22]=[CH:21][C:20]([CH:23]([OH:26])[CH2:24][OH:25])=[CH:19][CH:18]=1>>[C:4]1(=[O:5])[O:25][CH2:24][CH:23]([C:20]2[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=2)[O:26]1.[CH2:24]([OH:25])[CH:23]([OH:26])[CH2:20][CH2:19][CH2:18][CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OC(CO1)C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCCC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC(O)[CH2:4][OH:5].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[CH:17]1[CH:22]=[CH:21][C:20]([CH:23]([OH:26])[CH2:24][OH:25])=[CH:19][CH:18]=1>>[C:4]1(=[O:5])[O:25][CH2:24][CH:23]([C:20]2[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=2)[O:26]1.[CH2:24]([OH:25])[CH:23]([OH:26])[CH2:20][CH2:19][CH2:18][CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OC(CO1)C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCCC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |